
3-(Trifluoromethoxy)phenylacetic acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Trifluoromethoxy)phenylacetic acid methyl ester, also known as TFMPA methyl ester, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Photoreactivity and Electron Transfer
Research on substituted phenylacetic acid esters, including 1-naphthylmethyl esters, explores their photolysis reactions, revealing insights into radical and ion pair intermediates leading to various products. This study provides a foundation for understanding the photoreactivity and potential applications in photochemical syntheses involving similar ester compounds (DeCosta & Pincock, 1993).
Organic Solar Cells
Research on polymer/fullerene films, notably involving phenyl C61 butyric acid methyl ester derivatives, highlights their significance in improving the efficiency of organic solar cells through structural optimization. This application is crucial for the development of more efficient and sustainable energy sources (Erb et al., 2005).
Hyperbranched Polyimides
The synthesis of hyperbranched aromatic polyimides from monomers including tri(phthalic acid methyl ester) showcases the utility of esters in creating advanced polymer materials with potential applications in coatings, adhesives, and high-performance composites (Hao, Jikei, & Kakimoto, 2002).
Stereochemistry in Organic Synthesis
A study on the stereochemistry of 1,2,3-triols using ester derivatives provides insights into molecular conformations and stereochemical analysis, essential for the synthesis and characterization of chiral organic compounds (Freire et al., 2009).
Enhanced Photodynamic Therapy
The development of near-infrared photosensitizers for cancer therapy, incorporating ester derivatives, demonstrates the role of such compounds in medical applications, offering advancements in treatment options through targeted therapy and imaging (Patel et al., 2016).
Safety and Hazards
It is irritating to eyes and skin upon contact. Sulfuric acid, which is used in its synthesis, can cause chemical burns. Proper safety precautions should be followed when handling this compound .
Future Directions
Research on 3-(Trifluoromethoxy)phenylacetic acid methyl ester could explore its applications beyond derivatization, such as its potential use in organic synthesis or as a building block for more complex molecules. Investigating its reactivity with various nucleophiles and electrophiles could lead to novel synthetic methodologies .
Eigenschaften
IUPAC Name |
methyl 2-[3-(trifluoromethoxy)phenyl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O3/c1-15-9(14)6-7-3-2-4-8(5-7)16-10(11,12)13/h2-5H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OINCZNUCGWDCGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=CC=C1)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


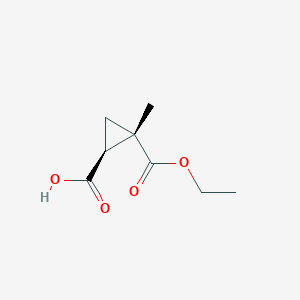
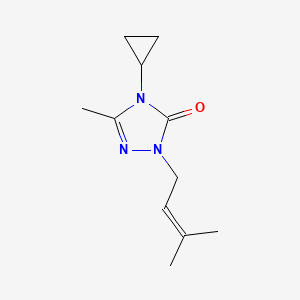
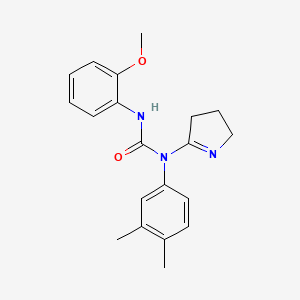
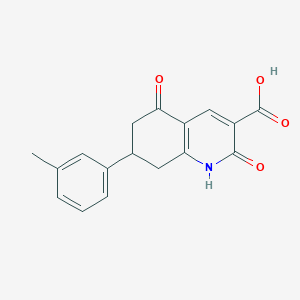

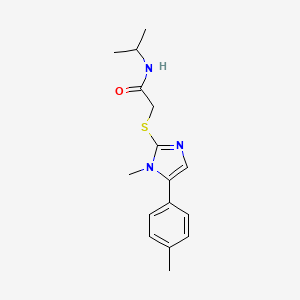
![N'-[(4-chlorophenyl)sulfonyl]-N-isopropylbenzenecarboximidamide](/img/structure/B2752047.png)
![3-[(2-oxo-2,3-dihydro-1H-indol-3-ylidene)amino]-1-(oxolan-2-ylmethyl)thiourea](/img/structure/B2752051.png)
![2-[(4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)methyl]quinolin-8-yl 2,2-dimethylpropanoate](/img/structure/B2752052.png)
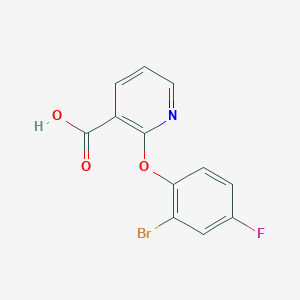
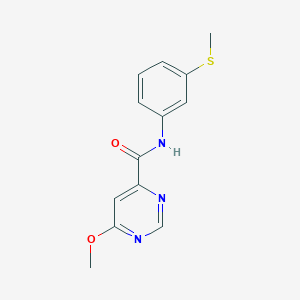
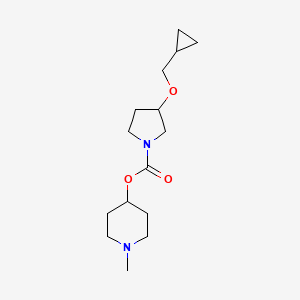
![N'-(3-Methylphenyl)-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]oxamide](/img/structure/B2752059.png)